Product packaging for Bis(hexafluoroisopropyl) carbonate(Cat. No.:CAS No. 18925-66-1)

Bis(hexafluoroisopropyl) carbonate

Cat. No.: B3040335
CAS No.: 18925-66-1
M. Wt: 362.07 g/mol
InChI Key: UCYIKXVPERYUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(hexafluoroisopropyl) carbonate (CAS 18925-66-1) is a versatile organofluorine compound with a molecular formula of C7H2F12O3 and a molecular weight of 362.07 g/mol . This high-purity (97%) reagent is a critical building block in advanced chemical synthesis, particularly valued for its role as a safer alternative to phosgene and isocyanates . Its primary research application is in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) through reactions with diamines, a greener and safer pathway that produces polyurethanes with significant molecular weights, narrow polydispersity, and good thermal stability . In medicinal chemistry, the hexafluoroisopropyl carbamate group is a key functional moiety in active pharmaceutical ingredient (API) development, serving as a reactive group in the synthesis of potent and selective enzyme inhibitors . The compound is also integral to the synthesis of advanced materials, including biodegradable polymers for biomedical applications such as drug and nucleic acid delivery, as well as aromatic condensation polymers for electronics and memory devices . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F12O3 B3040335 Bis(hexafluoroisopropyl) carbonate CAS No. 18925-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIKXVPERYUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis Hexafluoroisopropyl Carbonate

Phosgene-Free Approaches to Bis(hexafluoroisopropyl) Carbonate Synthesis

Traditional methods for carbonate synthesis have often relied on the use of phosgene (B1210022), a highly toxic gas. Consequently, the development of phosgene-free alternatives is a primary focus of modern chemical synthesis. These alternative routes aim to utilize safer, more environmentally benign reagents and processes. nih.gov

Direct Carbonylation via Carbon Dioxide Utilization

For fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the direct carbonylation is further complicated by the alcohol's low nucleophilicity, a consequence of the strong electron-withdrawing effects of the trifluoromethyl groups. nih.govresearchgate.net To overcome these equilibrium and kinetic barriers, research has focused on two main strategies:

Catalyst Systems: High surface area catalysts, such as cerium oxide, have been investigated to facilitate the reaction. researchgate.net

Water Removal: The continuous removal of the water byproduct is crucial to drive the reaction towards the product side. This can be achieved using chemical dehydrating agents or physical separation methods in continuous-flow systems. researchgate.netnih.gov

While this method is promising for simple alcohols, its application for the synthesis of this compound from HFIP and CO₂ is not widely documented, likely due to the inherent difficulty of activating the sterically hindered and electronically deactivated HFIP. researchgate.net

Parameter Description Reference
Reactants 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Carbon Dioxide (CO₂) researchgate.net
Challenge Unfavorable thermodynamics and low nucleophilicity of HFIP researchgate.netresearchgate.net
Catalyst Typically a metal oxide (e.g., Cerium Oxide) researchgate.net
Key Strategy In-situ removal of water to shift equilibrium researchgate.netnih.gov

Photochemical Oxidation of Halogenated Hydrocarbons in Carbonate Formation

Photochemical methods offer an alternative pathway for generating reactive carbonyl sources in situ, thereby avoiding the direct handling of reagents like phosgene. One such strategy involves the photochemical oxidation of halogenated hydrocarbons. For instance, chloroform (B151607) (CHCl₃) can be oxidized to generate phosgene (COCl₂) upon irradiation with UV light in the presence of oxygen. researchgate.net This in-situ generated phosgene can then react with an alcohol present in the reaction mixture to form a carbonate.

The theoretical application of this method to produce this compound would involve the reaction of HFIP with phosgene generated photochemically. However, there is a lack of specific literature detailing the photochemical oxidation of a hexafluorinated hydrocarbon precursor for the direct synthesis of this compound. The process would likely involve a multi-step sequence within a single pot, where the initial photochemical step generates the reactive carbonyl species.

Parameter Description Reference
Concept In-situ generation of a phosgene-like species via photochemistry researchgate.net
Precursor A halogenated hydrocarbon (e.g., Chloroform) researchgate.net
Reagents 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Oxygen researchgate.net
Conditions UV light irradiation researchgate.net
Status Plausible but not specifically documented for this compoundN/A

Preparation through Activated Carbonate Precursors

A more common and efficient phosgene-free method involves the use of activated carbonate precursors. These are stable, less hazardous molecules that can react with alcohols to form the desired carbonate. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a solid, crystalline compound that serves as a safer and more convenient substitute for gaseous phosgene. youtube.com It reacts with alcohols in the presence of a base to form carbonates.

The reaction proceeds by the in-situ generation of phosgene from triphosgene. One mole of triphosgene can generate three moles of phosgene. reddit.com The alcohol, in this case HFIP, reacts with the generated phosgene to form a chloroformate intermediate (hexafluoroisopropyl chloroformate). This intermediate then reacts with a second molecule of HFIP to yield the final product, this compound. The reaction is typically carried out in an inert solvent with a tertiary amine base, such as triethylamine (B128534), to neutralize the HCl byproduct. youtube.comnih.gov This method has been reported for similar fluorinated alcohols like 2,2,2-trifluoroethanol. youtube.com

Reactant 1 Reactant 2 Base Solvent Key Intermediate Reference
1,1,1,3,3,3-HexafluoroisopropanolTriphosgeneTriethylamineDichloroethaneHexafluoroisopropyl chloroformate youtube.comnih.gov

Transesterification as a Synthetic Pathway for this compound

Transesterification is a widely used, phosgene-free route for producing carbonates. This equilibrium-driven reaction involves the exchange of an alkoxy group of a starting carbonate with an alcohol. To synthesize this compound, HFIP is reacted with a readily available carbonate, such as dimethyl carbonate or diphenyl carbonate. nih.govnih.gov

The transesterification of diphenyl carbonate with polyfluoroalkanols, promoted by catalysts, is a documented method for producing symmetric bis(polyfluoroalkyl) carbonates. nih.gov In this process, the reaction between diphenyl carbonate and HFIP would be facilitated by a catalyst, such as a titanium(IV) alkoxide. The reaction likely proceeds in two steps: first, the formation of an intermediate, phenyl hexafluoroisopropyl carbonate, with the elimination of phenol (B47542). In the second step, this intermediate reacts with another molecule of HFIP to yield this compound and another molecule of phenol. To drive the reaction to completion, the phenol byproduct is typically removed, often by distillation.

Similarly, transesterification with dimethyl carbonate can be employed, though this often requires more forcing conditions or highly effective catalysts due to the relative stability of dimethyl carbonate compared to diphenyl carbonate. nih.gov

Starting Carbonate Alcohol Catalyst Byproduct Driving Force Reference
Diphenyl Carbonate1,1,1,3,3,3-HexafluoroisopropanolTitanium(IV) alkoxidePhenolRemoval of phenol nih.gov
Dimethyl Carbonate1,1,1,3,3,3-HexafluoroisopropanolVarious base catalystsMethanolRemoval of methanol nih.govnih.gov

Chemical Reactivity and Mechanistic Elucidation of Bis Hexafluoroisopropyl Carbonate

Electrophilic Activation of the Carbonyl Moiety

The reactivity of bis(hexafluoroisopropyl) carbonate is fundamentally driven by the powerful electron-withdrawing nature of the two hexafluoroisopropyl groups attached to the carbonate core. Each group contains six highly electronegative fluorine atoms, which exert a strong negative inductive effect (-I effect). This effect pulls electron density away from the central carbonyl carbon through the sigma bonds. As a result, the carbonyl carbon becomes significantly electron-deficient and thus highly electrophilic. This intrinsic electronic activation makes the compound exceptionally susceptible to attack by a wide range of nucleophiles without the need for external catalysts or harsh reaction conditions. researchgate.netrsc.org This phenomenon is central to its utility as a reagent in organic synthesis. rsc.org

Nucleophilic Substitution Processes Involving this compound

The primary reaction pathway for this compound involves aliphatic nucleophilic substitution at the sp2-hybridized carbonyl carbon. libretexts.org A nucleophile attacks the highly electrophilic carbon atom, forming a tetrahedral intermediate. This intermediate then collapses, expelling one of the hexafluoroisopropoxide ions as a leaving group, resulting in a new substituted product. nih.gov This mechanism is efficient and forms the basis for its application in synthesizing various derivatives.

Aminolysis is a prominent reaction of this compound, providing a direct route to hexafluoroisopropyl carbamates. nih.gov Primary and secondary amines readily act as nucleophiles, attacking the activated carbonyl center to yield stable carbamate (B1207046) products. nih.govabo.fi This transformation is particularly valuable in medicinal chemistry for the synthesis of enzyme inhibitors, where the hexafluoroisopropyl carbamate moiety can act as a covalent warhead. nih.gov For instance, these carbamates can target serine residues in the active sites of enzymes, leading to carbamoylation of the enzyme and rendering it inactive. nih.gov The reaction generally proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the liberated hexafluoroisopropanol. nih.gov

In a process analogous to aminolysis, alcohols can react with this compound in an alcoholysis reaction. The oxygen atom of the alcohol nucleophilically attacks the carbonyl carbon, displacing a hexafluoroisopropanol molecule. This reaction results in the formation of a new, unsymmetrical carbonate. This method allows for the synthesis of mixed carbonates under relatively mild conditions, leveraging the excellent leaving group ability of hexafluoroisopropanol.

Table 1: Nucleophilic Substitution Reactions of this compound

Reaction TypeNucleophileResulting Product ClassSignificance
Aminolysis Primary or Secondary Amine (R₂NH)Hexafluoroisopropyl CarbamateSynthesis of enzyme inhibitors and other bioactive molecules. nih.gov
Alcoholysis Alcohol (R'OH)Mixed CarbonateFormation of unsymmetrical carbonates.

Role of Hexafluoroisopropanol as a Leaving Group

The efficacy of this compound as a synthetic reagent is critically dependent on the exceptional stability of its leaving group, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.govwikipedia.org A good leaving group is one that is a weak base and stable on its own. The HFIP anion (hexafluoroisopropoxide) is highly stabilized by the intense electron-withdrawing effects of the two trifluoromethyl groups. wikipedia.org This stability is quantitatively reflected in the high acidity (low pKa) of HFIP, which is approximately 9.3, comparable to that of a phenol (B47542). wikipedia.org This means that HFIP is a relatively strong acid for an alcohol, and consequently, its conjugate base is very weak and stable, making it an excellent leaving group during the nucleophilic substitution reaction. nih.gov

Table 2: Properties of the Hexafluoroisopropanol Leaving Group

PropertyValueSignificance
IUPAC Name 1,1,1,3,3,3-Hexafluoropropan-2-ol-
Abbreviation HFIP-
Molar Mass 168.04 g·mol⁻¹ wikipedia.org
pKa 9.3Indicates high acidity for an alcohol, making its conjugate base a stable and excellent leaving group. wikipedia.org
Appearance Colorless liquid wikipedia.org

Electronic and Steric Effects of Fluoroalkyl Groups on Reactivity

The reactivity of this compound is a direct consequence of the combined electronic and steric properties of its fluoroalkyl groups. researchgate.net

Electronic Effects : The dominant electronic influence is the powerful negative inductive effect (-I) of the fluorine atoms. researchgate.net This effect is transmitted through the C-F and C-C bonds to the carbonate oxygen atoms and, ultimately, to the central carbonyl carbon. This sustained electron withdrawal is what creates the highly electrophilic center, priming the molecule for reaction. researchgate.net

Steric Effects : While fluorine has a relatively small van der Waals radius, the presence of two trifluoromethyl groups on the adjacent carbon creates a sterically demanding environment. researchgate.net These bulky hexafluoroisopropyl groups can influence the trajectory of the incoming nucleophile, potentially modulating the reaction's selectivity. However, this steric hindrance is not prohibitive and allows for efficient reactions with a variety of nucleophiles.

Investigations into Reaction Kinetics and Selectivity

While detailed kinetic studies are not widely published, the reaction conditions reported in the literature provide insight into the kinetics and selectivity of this compound. The ability to form carbamates by reacting with amines at room temperature, often overnight, indicates that the reagent is highly reactive, and the reaction proceeds at a moderate and convenient rate under mild conditions. nih.gov

The selectivity of the reagent is demonstrated in its use for modifying complex molecules. For example, its application in acylating secondary amines in the presence of other functional groups to create specific enzyme inhibitors highlights a high degree of chemoselectivity. nih.gov The reaction where the carbamate attacks a specific serine residue within an enzyme's active site is a testament to the high selectivity achievable, driven by both the inherent reactivity of the reagent and the molecular recognition features of the enzyme. nih.gov

Applications in Polymer Chemistry and Advanced Materials Development

Non-Isocyanate Polyurethane (NIPU) Synthesis Utilizing Bis(hexafluoroisopropyl) Carbonate

The synthesis of polyurethanes without the use of toxic isocyanates is a significant area of research in green polymer chemistry. aalto.firesearchgate.netresearchgate.net Non-isocyanate polyurethanes (NIPUs) are often produced through the reaction of bis(cyclic carbonate)s with diamines. researchgate.netrsc.orgresearchgate.net This approach, while effective, is one of several routes being explored to create more environmentally friendly polyurethane materials. aalto.fibham.ac.uk

The polyaddition reaction between bis(cyclic carbonate)s and diamines is a well-established method for forming NIPUs, resulting in poly(hydroxyurethane)s (PHUs). researchgate.netmdpi.com This reaction is typically carried out in polar aprotic solvents like N,N-dimethylacetamide (DMAc), dimethylformamide (DMF), or dimethylsulfoxide (DMSO) to ensure the solubility of the starting materials. researchgate.netmdpi.com The reaction temperature also plays a crucial role, with higher temperatures generally leading to increased reaction rates and higher yields by reducing the viscosity of the reaction mixture. researchgate.net

The general mechanism for this polymerization involves a three-step process initiated by the nucleophilic attack of the amine on the carbonate, leading to a tetrahedral intermediate. mdpi.comresearchgate.net While many NIPU syntheses proceed without a catalyst, the addition of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can accelerate the reaction, though it may also lead to the formation of undesirable polyurea fragments. researchgate.netnih.gov The reactivity of the diamine is a key factor; for example, diamines with low nucleophilicity may not be able to effectively ring-open the cyclic carbonate. researchgate.netnih.gov

A variety of diamines have been successfully used in these polyaddition reactions to create NIPUs with a range of properties. bham.ac.uknih.gov The structural differences in the diamine monomers, such as chain length, directly influence the final properties of the resulting polyurethane. nih.gov

Achieving high molecular weight is often a challenge in NIPU synthesis. The properties of the resulting polymers, including their mechanical strength and thermal stability, are highly dependent on the molecular weight and polydispersity index (PDI). researchgate.net For instance, in the synthesis of poly(isosorbide carbonate), the mechanical properties are directly affected by these parameters. researchgate.net The choice of catalyst and reaction conditions are critical in controlling the polymerization process and achieving the desired molecular weight. researchgate.net

Phosgene-Free Polycarbonate Synthesis Mediated by this compound

The conventional synthesis of polycarbonates often involves the use of highly toxic phosgene (B1210022). nih.govuwb.edu.plmdpi.com Consequently, developing phosgene-free synthetic routes is a major goal in polymer chemistry. uwb.edu.plmdpi.com One of the most promising alternatives is the transesterification of diols with organic carbonates. uwb.edu.plmdpi.com this compound (BHFC) has emerged as a highly efficient reagent for this purpose, enabling the synthesis of high-molecular-weight polycarbonates under milder conditions than traditional methods. oup.comresearchgate.netresearchgate.net

Solid-state polymerization (SSP) is an environmentally friendly method for producing high-molecular-weight polymers. oup.com It typically involves heating a prepolymer in the solid state under vacuum, which facilitates the removal of condensation byproducts. oup.comresearchgate.net A key advantage of using BHFC in SSP is that it allows for an amorphous SSP process, which circumvents the need for the crystallization of the prepolymer that is often required in conventional SSP. oup.comresearchgate.net This is attributed to the high electrophilicity of the fluoroalkyl carbonate and the fluorine-fluorine affinity that promotes the aggregation of reactive terminal groups. oup.com

Bisphenol A (BPA) is a key monomer in the production of polycarbonates due to the excellent properties of the resulting polymers, including high impact resistance, dimensional stability, and transparency. oup.comresearchgate.net However, concerns over the health effects of BPA have driven research into alternative monomers. oup.comroquette.com

The amorphous solid-state polymerization of a prepolymer made from BPA and BHFC has been shown to be an efficient method for synthesizing high-molecular-weight BPA-polycarbonate. oup.comresearchgate.netresearchgate.net This process avoids the use of toxic phosgene and harsh reaction conditions associated with melt polymerization. oup.comresearchgate.net The SSP is typically carried out by incrementally heating the prepolymer under vacuum. researchgate.net

Table 1: Amorphous Solid-State Polymerization of BPA-Polycarbonate
PrepolymerPolymerization MethodKey AdvantageResulting Polymer
BPA and BHFCAmorphous SSPAvoids prepolymer crystallization and toxic phosgeneHigh-molecular-weight BPA-Polycarbonate

In the quest for sustainable polymers, bio-derived diols like isosorbide (B1672297) and its diastereomer, isomannide (B1205973), have garnered significant attention as replacements for BPA. oup.comresearchgate.netroquette.com Polycarbonates derived from these monomers exhibit attractive properties such as high glass transition temperatures and good thermal stability. oup.comoup.com

The use of BHFC in an amorphous SSP process has enabled the first synthesis of bio-based polycarbonates from prepolymers of isosorbide and/or isomannide. oup.comresearchgate.net The polymerization is conducted by stepwise heating to temperatures around 170°C, yielding moderate- to high-molecular-weight poly(isosorbide carbonate)s and poly(isosorbide/isomannide carbonate)s. oup.comresearchgate.netoup.com A significant benefit of this lower-temperature SSP process is the production of polymers with low discoloration compared to those synthesized via high-temperature melt polymerization. oup.comoup.com

Research has also demonstrated the synthesis of copolymers with alternating isosorbide and isomannide units by reacting isosorbide with the bis(hexafluoroisopropyl carbonate) of isomannide. oup.comresearchgate.netoup.com Throughout these amorphous SSP processes, no crystalline structures were observed in the resulting polycarbonates. oup.comresearchgate.netoup.com

Table 2: Synthesis of Bio-based Polycarbonates via Amorphous SSP
MonomersPolymerization TemperatureResulting PolymerKey Properties
Isosorbide and BHFCStepwise up to 170°CPoly(isosorbide carbonate)High thermal stability, high glass transition temperature, low discoloration
Isomannide and BHFCStepwise up to 170°CPoly(isomannide carbonate)High thermal stability, high glass transition temperature, low discoloration
Isosorbide and Isomannide-BHFCStepwise up to 170°CAlternating CopolymerHigh thermal stability, high glass transition temperature, low discoloration

Enhancement of Polymerization Rates via Activated Carbonate Character

The electron-withdrawing nature of the two trifluoromethyl groups on the α-carbon of the hexafluoroisopropyl moiety significantly activates the carbonyl group of the carbonate. This activation makes the carbonate more susceptible to nucleophilic attack, a key step in many polymerization reactions. While direct kinetic studies on the polymerization of this compound are not extensively reported in the reviewed literature, the principle of activation by electron-withdrawing groups is well-established in polymer chemistry.

In analogous systems, such as the ring-opening polymerization of cyclic carbonates, the rate of polymerization is highly dependent on the electronic nature of the monomer and the choice of catalyst. For instance, in the organocatalyzed polymerization of di-trimethylolpropane di-cyclic carbonate (DTMPC), a six-membered di-cyclic carbonate, the conversion rate is directly correlated with the basicity of the catalyst. nih.gov Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) achieve over 99% conversion in a short period at elevated temperatures. nih.gov This suggests that a similar approach using appropriate catalysts with this compound could lead to efficient and rapid polymer synthesis due to its inherent activated carbonate character.

Table 1: Catalyst Performance in the Polymerization of Di-trimethylolpropane Di-cyclic Carbonate (DTMPC)

CatalystMolar Ratio (Catalyst:Monomer) (%)Temperature (°C)Time (min)Conversion (%)
TBD0.513015>99
DBU0.513015>99
DMAP0.513015>99
TEA0.513015<5

Data sourced from a study on the polymerization of DTMPC, a related cyclic carbonate, illustrating the effect of catalyst basicity on reaction rate. nih.gov

The enhanced reactivity of this compound can be advantageous in overcoming the often sluggish kinetics of polycarbonate synthesis, potentially reducing the need for harsh reaction conditions or highly reactive and toxic monomers like phosgene. uwb.edu.pl

Influence of Monomer Stoichiometry on Polymerization Outcomes

In step-growth polymerization, which is the likely pathway for forming polycarbonates from this compound and a diol, maintaining a precise 1:1 stoichiometric ratio of the reacting monomers is crucial for achieving high molecular weight polymers. Any deviation from this ratio can lead to a significant reduction in the degree of polymerization, as the growing polymer chains will be terminated by an excess of one of the monomers.

While specific studies detailing the effect of monomer stoichiometry on the polymerization of this compound were not found in the reviewed literature, the principles of step-growth polymerization are universally applicable. The Carothers equation, a fundamental concept in polymer chemistry, quantitatively describes this relationship. For a polymerization reaction involving two monomers in a non-stoichiometric ratio, the number-average degree of polymerization (Xn) is given by:

Xn = (1 + r) / (1 + r - 2rp)

where 'r' is the stoichiometric ratio of the monomers (r ≤ 1), and 'p' is the extent of reaction. This equation illustrates that even with a high extent of reaction (p approaching 1), a slight stoichiometric imbalance (r < 1) will limit the achievable molecular weight. Therefore, for the successful synthesis of high-performance polycarbonates from this compound, meticulous control over monomer stoichiometry is a critical parameter.

Tailored Polymer Design for Functional Applications

The incorporation of the hexafluoroisopropylidene group into polymer backbones imparts unique properties such as enhanced thermal stability, chemical resistance, optical clarity, and low dielectric constant. These features make polymers derived from this compound attractive for a range of functional applications, including biodegradable systems and advanced biomedical devices.

Engineering of Biodegradable Polymeric Systems

Polycarbonates are a class of polymers that have gained significant attention for their biodegradability and biocompatibility. researchgate.net The development of biodegradable polycarbonates from renewable resources and carbon dioxide is an active area of research aimed at reducing reliance on fossil fuels and mitigating plastic pollution. nih.gov

While this compound is not derived from a renewable resource, its use in creating biodegradable polycarbonates is plausible, particularly for applications where specific degradation profiles and high performance are required. The ester linkages in the polycarbonate backbone are susceptible to hydrolysis, which is the primary mechanism of degradation. The rate of degradation can be tailored by copolymerizing this compound with other monomers that either enhance or retard the rate of hydrolysis. For instance, the introduction of hydrophilic segments could accelerate degradation, while the inherent hydrophobicity of the fluorinated groups might slow it down, offering a means to control the polymer's lifespan.

A study on biodegradable polycarbonates derived from lignocellulose-based 4-pentenoic acid and CO2 demonstrated the successful synthesis of functional polycarbonates with reactive side chains. nih.gov This approach allows for post-polymerization modification to tune properties like hydrophilicity, which in turn affects biodegradability. nih.gov A similar strategy could be employed with polymers derived from this compound to create advanced biodegradable materials with a unique combination of fluorine-imparted properties and controlled degradation behavior.

Advanced Polymer Architectures for Specific Biomedical Applications

The biocompatibility of polycarbonates makes them suitable for a variety of biomedical applications, including drug delivery and medical device fabrication. nih.govresearchgate.net The synthesis of bisphenol A (BPA)-free polycarbonates is of particular interest to avoid the potential health risks associated with BPA. nih.gov this compound offers a pathway to BPA-free polycarbonates with enhanced properties.

A study on a BPA-free polycarbonate synthesized from di-trimethylolpropane di-cyclic carbonate (DTMPC) highlighted the potential for creating biocompatible materials with high thermal stability, optical transparency, and hardness. nih.gov This polymer also demonstrated high cell viability, indicating its suitability for biomedical applications. nih.gov Given the similar activated nature of the carbonate groups, polymers derived from this compound are expected to exhibit a comparable set of desirable properties, with the added benefits of the fluorine content, such as hydrophobicity and chemical inertness. These characteristics are highly desirable for applications such as implantable devices, where long-term stability and minimal interaction with biological tissues are crucial.

The versatility of polycarbonate chemistry allows for the creation of various polymer architectures, such as copolymers and cross-linked networks. For example, a DBU-catalyzed ring-opening polymerization of neopentylglycol carbonate with DTMPC as a cross-linker resulted in networked polycarbonate films with good transparency and flexibility. nih.gov This demonstrates the potential for using this compound in combination with other monomers to create complex polymer architectures tailored for specific biomedical uses.

Contribution to Electrochemical Systems: Electrolyte Componentry and Interfacial Science

The development of high-performance lithium-ion batteries, particularly for high-voltage applications, is heavily reliant on the formulation of stable and efficient electrolytes. Fluorinated organic carbonates have emerged as promising components for these electrolytes due to their high oxidation stability.

Incorporation into Fluorinated Organic Carbonate Electrolyte Formulations

While direct studies on the use of this compound as an electrolyte solvent are limited in the reviewed literature, the performance of structurally similar fluorinated carbonates provides strong evidence for its potential in this area. Compounds like methyl (2,2,2-trifluoroethyl) carbonate (FEMC) and bis(2,2,2,) trifluoroethyl carbonate (BFEC) have been investigated as components of fluorine-rich electrolyte formulations. osti.govresearchgate.net

A study utilizing an electrolyte blend of fluoroethylene carbonate (FEC) and BFEC with a lithium-bis(fluorosulfonyl)imide (LiFSI) salt in high-voltage NMC811||Silicon Oxide-Graphite cells demonstrated significantly improved performance. researchgate.net This formulation led to a capacity retention of 94.5% after 100 cycles at a 4.5 V upper cut-off voltage, highlighting the benefits of using highly fluorinated carbonates to enhance oxidation stability and prevent transition metal dissolution from the cathode. researchgate.net

The solvating power of the electrolyte components is also a critical factor. A study on FEMC-based electrolytes showed that the choice of a cyclic carbonate co-solvent with a higher solvating power for lithium ions, such as FEC, is crucial for optimal performance. osti.gov This ensures that the lithium ions are effectively solvated by the more stable component of the electrolyte mixture.

Given its high degree of fluorination, this compound is expected to exhibit high anodic stability, making it a candidate as a co-solvent or additive in high-voltage electrolyte formulations. Its larger molecular size compared to FEMC or BFEC might influence its solvating ability and viscosity, which would need to be carefully considered in formulating electrolytes. The primary role of such a compound would be to create a stable solid electrolyte interphase (SEI) on the cathode surface, mitigating electrolyte decomposition at high potentials.

Modulation of Solid Electrolyte Interphase (SEI) Formation in Electrochemical Cells

The performance and safety of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. The composition and properties of this layer are significantly influenced by the electrolyte formulation, including the use of specific additives. While direct research on the role of this compound in SEI modulation is not extensively documented in publicly available scientific literature, the closely related fluorinated compound, bis(2,2,2-trifluoroethyl) carbonate (TFEC), has been investigated as an electrolyte co-solvent and provides valuable insights into how fluorinated carbonates can modulate the SEI.

The inclusion of fluorinated carbonates like TFEC in conventional carbonate ester-based electrolytes can lead to the formation of a thinner and chemically distinct SEI on graphite (B72142) electrodes. Research indicates that TFEC's low Li⁺-solvating ability influences the physico-chemical and electrochemical behavior of the electrolyte. This results in an SEI with a different composition compared to that formed in standard electrolytes.

Detailed research findings have shown that the use of TFEC as a co-solvent can achieve comparable or even superior electrochemical performance in lithium-ion cells. For instance, in cells with electrolytes containing TFEC, capacity retention has been observed to be as high as 90% between the 5th and 200th cycle, a significant improvement over the 76% retention for benchmark electrolytes. However, it is also noted that a TFEC content beyond 90 vol% can lead to increased cell resistance and a rapid decline in capacity. This is attributed to lithium trapping within the graphite electrodes and the formation of a thinner SEI.

The chemical composition of the SEI is a critical factor in its performance. X-ray photoelectron spectroscopy (XPS) analysis has revealed the specific chemical nature of the SEI formed in the presence of fluorinated additives. The introduction of such additives often leads to an SEI that is rich in inorganic fluoride (B91410) compounds, such as Lithium Fluoride (LiF). The formation of a LiF-rich SEI is believed to be beneficial for battery performance as it can effectively suppress the continuous decomposition of the electrolyte and protect the anode surface.

The following tables present data on the electrochemical performance and SEI characteristics influenced by fluorinated electrolyte additives.

Electrolyte Composition Capacity Retention (5th to 200th cycle) Key SEI Characteristics
Benchmark Electrolyte76%Thicker, predominantly organic components
Electrolyte with TFECUp to 90%Thinner, distinct chemistry, potential for lithium trapping at high concentrations

Table 1: Impact of TFEC on Electrochemical Performance

Additive Effect on SEI Formation Resulting Electrochemical Behavior
Fluoroethylene carbonate (FEC)SEI formation at higher potentials (1.0 V vs. Li/Li⁺)Improved cycle life due to rapid healing of SEI defects
None (Standard Electrolyte)LiF formation detected at 0.6 V vs. Li/Li⁺SEI growth with increased organic components at lower potentials

Table 2: Influence of Fluorinated Additives on SEI Formation Potential

Role in Specialized Organic Transformations

Bis(hexafluoroisopropyl) Carbonate as a Carbonylation Agent in Synthetic Pathways

As a carbonylation agent, this compound serves as a source of a carbonyl group (C=O) that can be incorporated into other organic molecules. Its heightened reactivity, surpassing that of conventional reagents like dimethyl carbonate or diphenyl carbonate, allows for reactions to proceed under mild conditions. This reactivity is comparable to other highly activated carbonates, such as bis(pentafluorophenyl) carbonate nih.gov. The primary applications in this context are the synthesis of ureas and carbamates, which are pivotal functional groups in pharmaceuticals and materials science.

The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the stable and weakly nucleophilic hexafluoroisopropanol, driving the reaction forward. The use of such activated carbonates provides a safer alternative to the highly toxic phosgene (B1210022) and its derivatives for creating these essential linkages nih.gov.

For instance, the reaction with primary or secondary amines leads to the formation of carbamates and ureas. The sequential addition of different amines can be employed to produce unsymmetrical ureas, a task that can be challenging with other methods nih.gov. While specific studies detailing a broad library of compounds synthesized from this compound are not prevalent, its reactivity profile is well-established through analogy with other fluorinated carbonates nih.govnih.gov.

Table 1: Representative Carbonylation Reactions

Reactant 1Reactant 2Product TypeGeneral Reaction Scheme
This compoundPrimary/Secondary Amine (R₂NH)Carbamate (B1207046)(CF₃)₂CH-O-C(O)-O-CH(CF₃)₂ + R₂NH → (CF₃)₂CH-O-C(O)-NR₂ + (CF₃)₂CHOH
This compoundTwo Equivalents of Amine (R₂NH)Symmetrical Urea (B33335)(CF₃)₂CH-O-C(O)-O-CH(CF₃)₂ + 2 R₂NH → R₂N-C(O)-NR₂ + 2 (CF₃)₂CHOH

Introduction of Hexafluoroisopropyl-Containing Functional Groups

Beyond its role as a carbonyl donor, this compound is an effective reagent for introducing the hexafluoroisopropyloxy group, (CF₃)₂CHO-, or the hexafluoroisopropyl carbamate moiety into organic substrates. The hexafluoroisopropyl (HFIP) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high lipophilicity, thermal stability, and ability to participate in hydrogen bonding mdpi.com.

The reaction of this compound with a nucleophile, such as an amine or an alcohol, results in the transfer of a hexafluoroisopropyl carbonate group. For example, its reaction with indolyl-substituted alkan-1-amines in the presence of a base like triethylamine (B128534) yields hexafluoroisopropyl carbamates nih.gov. These compounds have been synthesized and evaluated as potential enzyme inhibitors, highlighting the utility of this reagent in drug discovery nih.gov.

Similarly, while direct oxidative esterification of aldehydes with hexafluoroisopropanol is a known method for creating HFIP esters mdpi.comrsc.org, this compound represents a potent, pre-activated source for achieving similar transformations with other nucleophiles like carboxylic acids under appropriate conditions. The excellent leaving group ability of hexafluoroisopropoxide facilitates these nucleophilic substitution reactions.

Table 2: Introduction of Hexafluoroisopropyl Groups

NucleophileReagentProduct Functional GroupExample Product Class
Amine (R-NH₂)This compoundHexafluoroisopropyl carbamateR-NH-C(O)O-CH(CF₃)₂ nih.gov
Alcohol (R-OH)This compoundUnsymmetrical CarbonateR-O-C(O)O-CH(CF₃)₂
Carboxylic Acid (R-COOH)This compoundHexafluoroisopropyl esterR-C(O)O-CH(CF₃)₂

Utilization in Heterocyclic Compound Synthesis (e.g., 1,2,3,4-Tetrazines)

A review of the scientific literature does not indicate that this compound is utilized as a key reagent in the synthesis of heterocyclic compounds such as 1,2,3,4-tetrazines. The synthesis of such nitrogen-rich heterocyclic systems typically involves specific cyclization strategies starting from precursors like azides, hydrazines, or other nitrogen-containing building blocks. While activated carbonates can be used in some heterocyclic syntheses, this specific application for this compound in the formation of tetrazines is not documented in available research.

Theoretical and Spectroscopic Approaches to Understanding Bis Hexafluoroisopropyl Carbonate Chemistry

Spectroscopic Signatures in Reaction Monitoring and Product Characterization (e.g., IR Carbonyl Wavenumbers)

Spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups and monitoring the progress of chemical reactions. The carbonyl (C=O) group in Bis(hexafluoroisopropyl) carbonate provides a distinct and intense signal, making it an excellent probe for characterization.

Detailed Research Findings: The carbonyl stretching vibration in organic compounds is highly sensitive to the electronic environment. In organic carbonates, the C=O stretching peak is typically found in a relatively uncongested region of the IR spectrum, generally between 1740 and 1820 cm⁻¹. spectroscopyonline.com The presence of two highly electronegative hexafluoroisopropyl groups in this compound exerts a strong electron-withdrawing inductive effect. This effect shortens and strengthens the C=O bond, causing its stretching vibration to appear at a higher frequency (wavenumber) compared to non-fluorinated analogues like diethyl carbonate.

In addition to the prominent carbonyl peak, organic carbonates exhibit other characteristic absorptions, notably the asymmetric stretching of the O-C-O linkage. spectroscopyonline.com These distinct spectral features are crucial for confirming the presence of the carbonate structure and for distinguishing it from other carbonyl-containing compounds, such as esters or ketones. spectroscopyonline.com By monitoring the intensity of the characteristic carbonyl peak of this compound, one can track its consumption during a reaction. Similarly, the appearance of its signature peaks can confirm its formation as a product.

Interactive Table: General IR Absorption Regions for Organic Carbonates

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Notes
Carbonyl (C=O) Stretch1740 - 1780For saturated carbonates. This peak is expected to be at a higher frequency for this compound due to the electron-withdrawing fluorine atoms.
Carbonyl (C=O) Stretch1760 - 1790For mixed aliphatic-aromatic carbonates. spectroscopyonline.com
Carbonyl (C=O) Stretch1775 - 1820For aromatic carbonates. spectroscopyonline.com
Asymmetric O-C-O Stretch1210 - 1280A strong and characteristic peak for carbonates. spectroscopyonline.com
O-C-C Stretch1000 - 1060Another useful peak for identifying the overall structure. spectroscopyonline.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for understanding the intricate details of reaction mechanisms. These computational methods allow for the exploration of reaction pathways and the characterization of transient species that may be difficult or impossible to observe experimentally.

Detailed Research Findings: DFT calculations can be employed to model the reaction of this compound with various nucleophiles, electrophiles, or radicals. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation. This involves calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The calculated activation energy barriers can predict the feasibility of a proposed mechanism and explain the observed regioselectivity or stereoselectivity of a reaction. For example, DFT studies on other carbonate-containing systems have successfully elucidated reaction mechanisms, such as the transformation of hydroxyl radicals into carbonate anion radicals. researchgate.net These studies calculate reaction energy barriers, Gibbs free energy changes, and reaction rate constants to determine the most favorable reaction pathways. researchgate.net By applying similar DFT methodologies to this compound, one can gain predictive power regarding its reactivity, stability, and the nature of its chemical transformations.

Interactive Table: Mechanistic Insights from DFT Calculations

Computational OutputType of Insight ProvidedRelevance to this compound
Optimized GeometriesProvides the 3D structure of reactants, intermediates, and products.Predicts bond lengths and angles, offering structural details.
Transition State (TS) StructuresIdentifies the highest energy point along the reaction coordinate. nih.govElucidates the structure of the activated complex during a reaction.
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur. researchgate.netDetermines the kinetic favorability of different reaction pathways.
Reaction Enthalpy (ΔH)The net energy change of a reaction (exothermic vs. endothermic). researchgate.netProvides thermodynamic information about the reaction.
Frontier Molecular Orbitals (FMO)Visualizes the HOMO and LUMO of the molecule. nih.govHelps predict sites of nucleophilic or electrophilic attack.

Computational Modeling of Molecular Interactions and Aggregation Phenomena

Beyond individual reaction pathways, computational modeling is used to study the collective behavior of molecules, including their interactions with solvents and their tendency to form aggregates. Molecular Dynamics (MD) simulations and DFT are key tools in this area, providing a dynamic, atom-level view of molecular systems.

Detailed Research Findings: Computational studies on fluorinated carbonates and ethers, often in the context of electrolyte systems for lithium-ion batteries, demonstrate the power of these methods. arxiv.orgresearchgate.net MD simulations can model the solvation structure of fluorinated compounds, revealing how solvent molecules arrange themselves around ions or other solutes. rsc.orgrsc.org This is critical for understanding solubility and transport properties.

These simulations can also shed light on aggregation phenomena. rsc.org For instance, in electrolyte solutions, MD and DFT are used to investigate the formation of solvent-separated ion pairs, contact ion pairs, and larger aggregates. rsc.orgresearchgate.net While these specific studies may not have focused on this compound itself, the methodologies are directly applicable. Modeling could be used to understand how molecules of this compound interact with each other through dipole-dipole and van der Waals forces, and how they interact with different solvent environments. This knowledge is crucial for designing and optimizing systems where the intermolecular behavior of this fluorinated carbonate is a key factor. arxiv.org

Interactive Table: Phenomena Studied by Computational Modeling

PhenomenonModeling Technique(s)Information Gained
Solvation StructureMolecular Dynamics (MD), DFTPreferred coordination of solvent molecules around a solute; strength of solute-solvent interactions. arxiv.orgrsc.org
Ion Pair FormationMD, DFTCharacterization of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and aggregates (AGGs). rsc.orgresearchgate.net
AggregationMDUnderstanding of how molecules of the same type self-associate in solution or in the bulk phase. rsc.org
Transport PropertiesMDCalculation of diffusion coefficients and viscosity, which relate to molecular mobility.

Emerging Research Avenues and Future Prospects for Bis Hexafluoroisopropyl Carbonate

Innovations in Green Synthetic Pathways and Process Intensification

The chemical industry's shift towards green and sustainable manufacturing has spurred research into more environmentally benign methods for producing and utilizing bis(hexafluoroisopropyl) carbonate. A key focus is the use of safer and more sustainable feedstocks.

Recent advancements include the synthesis of fluorinated dialkyl carbonates directly from carbon dioxide, positioning CO2 as a viable and renewable C1 source. This approach aligns with the principles of a circular economy by valorizing a greenhouse gas. researchgate.netrsc.org Research has also explored solvent-free synthesis conditions for producing bio-based bis(cyclic carbonate)s, which are precursors for non-isocyanate polyurethanes (NIPUs). rsc.orgresearchgate.net These methods aim to minimize the environmental impact by reducing or eliminating the use of hazardous solvents. rsc.org

Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, is another critical area of innovation. For the synthesis of related carbonates, the use of metal-free organic-based catalyst systems is being explored to control polymerization reactions, offering a greener alternative to traditional metal-based catalysts. researchgate.net

Table 1: Comparison of Synthetic Pathways for Carbonates

FeatureTraditional Phosgene-Based SynthesisEmerging Green Synthetic Pathways
Carbon Source Phosgene (B1210022) (highly toxic)Carbon Dioxide (renewable, less hazardous) researchgate.netrsc.org
Solvent Use Often requires chlorinated solventsAims for solvent-free or green solvent conditions rsc.org
Catalyst Type Often involves metal-based catalystsExploration of metal-free organic catalysts researchgate.net
Sustainability Focus Primarily on yield and efficiencyEmphasis on atom economy, reduced waste, and renewable feedstocks

Exploration of Novel Reactivity and Catalysis

The electron-withdrawing nature of the two hexafluoroisopropyl groups significantly enhances the reactivity of the carbonyl group in this compound. This heightened reactivity makes it a powerful reagent in various chemical transformations.

Systematic investigations have shown that the substitution reactions of this compound with primary alcohols or amines are dramatically accelerated. researchgate.net Its reactivity is comparable to that of highly reactive carbonates like bis(perfluorophenyl) carbonate. researchgate.net This property is being exploited in the synthesis of complex molecules, such as hexafluoroisopropyl carbamates, which have been identified as selective inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov

The compound also serves as a key building block for creating more complex fluorinated molecules. For instance, it is used in the synthesis of bis(hexafluoroisopropyl)itaconate. synquestlabs.com Furthermore, research into related fluoroalkyl carbonates demonstrates their ability to undergo exchange reactions with a variety of alcohols and phenols, highlighting their versatility in organic synthesis. researchgate.net

Table 2: Reactivity Comparison of Organic Carbonates in Substitution Reactions

CarbonateRelative ReactivityReference
Diethyl carbonateVery low researchgate.net
Diphenyl carbonateModerate researchgate.net
Bis(2,2,2-trifluoroethyl) carbonateHigher than diphenyl carbonate researchgate.net
This compound Similar to bis(perfluorophenyl) carbonate (Very High) researchgate.net

Expansion into Emerging Material Science Frontiers

The distinct properties of this compound and related fluorinated carbonates are paving the way for their use in advanced materials with tailored functionalities.

One of the most promising areas is in the development of high-performance electrolytes for next-generation batteries. Fluorinated carbonates, such as bis(2-fluoroethyl) carbonate, are being investigated as electrolyte additives for lithium-metal batteries. elsevierpure.comresearchgate.net These additives can help form a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for suppressing dendrite growth and improving the long-term cycling performance and safety of the batteries. elsevierpure.com The inclusion of such additives has been shown to significantly enhance capacity retention in high-voltage lithium-ion batteries. elsevierpure.comresearchgate.net

In the realm of polymer science, this compound is a valuable monomer for creating fluorinated polycarbonates. These polymers are sought after for their unique combination of properties, including thermal stability, chemical resistance, and low flammability. Moreover, the development of non-isocyanate polyurethanes (NIPUs) from bis(cyclic carbonate)s represents a significant advancement in producing safer and more sustainable polyurethane materials. rsc.orgresearchgate.netnih.gov These NIPUs are being explored for a wide range of applications, including as sound-absorbing materials. rsc.org

Advanced Computational and Data-Driven Approaches for Chemical Design

Modern computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at the atomic level. Density Functional Theory (DFT) calculations are increasingly being used to investigate the electronic structure, reactivity, and spectroscopic properties of complex molecules. researchgate.neteurjchem.comrsc.org

For instance, DFT studies on related complex molecules are used to optimize their geometry and compare it with experimental data from X-ray diffraction. researchgate.net Such studies can also elucidate non-covalent interactions through techniques like Hirshfeld surface analysis. researchgate.neteurjchem.com Frontier molecular orbital (FMO) analysis, another DFT-based method, helps in understanding charge transfer properties and predicting reactivity. researchgate.netrsc.org The calculation of the HOMO-LUMO energy gap provides insights into the kinetic stability of the molecule. eurjchem.com

These computational approaches allow researchers to screen potential new derivatives of this compound for specific applications, such as in nonlinear optics or as novel ligands, by predicting their properties before their synthesis. rsc.orgrsc.org This data-driven approach accelerates the discovery and design of new materials with desired functionalities, saving significant time and resources in the laboratory.

Table 3: Application of Computational Methods in Chemical Design

Computational TechniqueInformation GainedRelevance to this compound Design
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, reactivity descriptors. researchgate.neteurjchem.comPredicting the stability and reactivity of new derivatives.
Hirshfeld Surface Analysis Characterization of intermolecular interactions. researchgate.neteurjchem.comUnderstanding how the molecule interacts with other molecules in a material.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, charge transfer properties. researchgate.neteurjchem.comAssessing kinetic stability and potential for electronic applications.
Molecular Electrostatic Potential (MESP) Mapping of charge distribution. eurjchem.comrsc.orgIdentifying sites for electrophilic and nucleophilic attack, predicting reactivity.

Q & A

Basic: What are the established synthetic methodologies for Bis(hexafluoroisopropyl) carbonate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves transesterification or phosgenation reactions using fluorinated alcohols. For example, analogs like tris(hexafluoroisopropyl) borate are synthesized via nucleophilic substitution under anhydrous conditions to prevent hydrolysis . Reaction temperature (optimized between 0–5°C for intermediates) and stoichiometric ratios (e.g., 1:1.2 for alcohol:phosgene equivalents) critically impact purity. Post-synthesis, fractional distillation or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) is recommended to isolate high-purity products. Characterization via <sup>19</sup>F NMR and FTIR ensures structural fidelity, with deviations in peak splitting indicating side reactions .

Basic: Which spectroscopic and computational techniques are most effective for characterizing the molecular structure and stability of this compound?

Methodological Answer:

  • Spectroscopy: <sup>19</sup>F NMR is critical for tracking fluorine environments, with chemical shifts between -70 to -80 ppm indicating CF3 groups . FTIR peaks at ~1250 cm<sup>-1</sup> (C-F stretching) and ~1750 cm<sup>-1</sup> (carbonate C=O) confirm functional groups.
  • Computational: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic interactions, predicting bond angles and thermal stability. Molecular Dynamics (MD) simulations assess conformational flexibility in solvents like DMSO .
  • Stability Tests: Thermogravimetric Analysis (TGA) under nitrogen reveals decomposition thresholds (typically >200°C for fluorinated carbonates) .

Advanced: How can factorial design optimize the synthesis of this compound to balance reactivity and safety?

Methodological Answer:
A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors: Temperature (levels: 0°C vs. 25°C), catalyst (none vs. pyridine), solvent (hexane vs. THF).
  • Responses: Yield (GC-MS), purity (HPLC), and exothermicity (DSC monitoring).
    Data analysis via ANOVA identifies interactions (e.g., high temperature + THF increases yield but risks decomposition). Safety constraints (e.g., phosgene handling) limit factor ranges, requiring response surface methodology for trade-off optimization .

Advanced: How should researchers resolve contradictions in toxicity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from inconsistent test protocols. Follow ECETOC’s reliability criteria :

  • Reliability Tier 2a–2g: Prioritize OECD guideline-compliant studies (e.g., acute toxicity via OECD 423).
  • Tier 3 Data: Exclude studies with undocumented methodologies (e.g., missing control groups).
    For novel derivatives, conduct in silico toxicity prediction (e.g., QSAR models) paired with in vitro assays (e.g., Ames test for mutagenicity). Cross-validate with structural analogs (e.g., hexafluoropropylene ecotoxicity data ).

Advanced: What role does this compound play in enhancing electrolyte performance for lithium-based batteries, and how is this evaluated experimentally?

Methodological Answer:
Fluorinated carbonates improve Li<sup>+</sup> conductivity and SEI stability. Experimental protocols include:

  • Electrolyte Formulation: Mix with LiPF6 in carbonate solvents (e.g., EC:DMC).
  • Cycling Tests: Coin cells (CR2032) cycled at 1C rate; measure capacity retention over 500 cycles.
  • Spectroscopy: Raman spectroscopy identifies Li<sup>+</sup>-solvent coordination, while XPS analyzes SEI composition (e.g., LiF content from F 1s peaks) . Comparative studies with non-fluorinated carbonates isolate performance benefits.

Advanced: How can molecular dynamics simulations guide the design of this compound-containing polymers for flexible electronics?

Methodological Answer:
MD simulations (e.g., using GROMACS) model polymer chain dynamics:

  • Force Fields: OPLS-AA parameters for fluorinated groups.
  • Simulation Conditions: 300 K, NPT ensemble, 100 ns trajectories.
    Key metrics:
  • Free Volume: Correlates with gas permeability (relevant for membranes).
  • Chain Mobility: Predicts mechanical flexibility (critical for displays).
    Validate with experimental tensile tests (Young’s modulus) and XRD for crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(hexafluoroisopropyl) carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(hexafluoroisopropyl) carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.